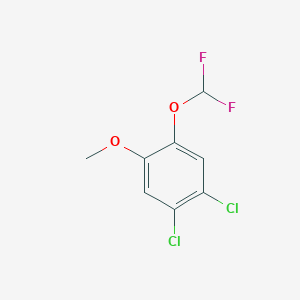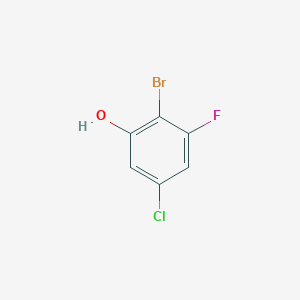
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene
Vue d'ensemble
Description
1,4-Dichloro-2-difluoromethoxy-6-fluorobenzene, or 1,4-DCFMB, is a fluorinated organic compound with a wide range of uses in scientific research. It has a wide range of potential applications, from being used in synthesis of pharmaceuticals, to being used as a solvent in organic chemistry. This compound has been studied extensively, and its properties and mechanisms of action are well-understood.
Applications De Recherche Scientifique
1,4-DCFMB is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, as a solvent in organic chemistry, and as an inhibitor of enzymes. It has also been used in studies of cellular metabolism, as a reagent in the synthesis of other compounds, and as an additive in fuel cells. Additionally, it has been used in studies of the effects of fluorinated compounds on the environment.
Mécanisme D'action
1,4-DCFMB acts as an inhibitor of enzymes, specifically those involved in the metabolism of carbohydrates and lipids. It binds to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the concentration of the compound and the enzyme. Additionally, 1,4-DCFMB can act as a proton shuttle, transferring protons from one molecule to another, and can also act as a chelating agent, binding to metal ions and preventing them from participating in reactions.
Biochemical and Physiological Effects
1,4-DCFMB has been shown to have a number of biochemical and physiological effects. In studies of cellular metabolism, it has been shown to inhibit the activity of several enzymes involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to have an effect on the expression of genes involved in the metabolism of lipids and the transport of fatty acids. In studies of the environment, it has been shown to have an effect on the bioavailability of metals, as it can bind to them and prevent them from participating in reactions.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-DCFMB has a number of advantages and limitations when it comes to laboratory experiments. One advantage is that it is relatively easy to synthesize, and is therefore readily available for use in experiments. Additionally, it is relatively nontoxic, making it safe to handle in the laboratory. However, it is also volatile, and can easily evaporate, making it difficult to work with in certain experiments. Additionally, it can be difficult to control the concentration of the compound, as it can easily be degraded or oxidized in the presence of oxygen or other reactive compounds.
Orientations Futures
1,4-DCFMB has a wide range of potential future applications. One potential application is in the synthesis of pharmaceuticals, as it has been shown to be an effective inhibitor of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, it could be used in studies of the effects of fluorinated compounds on the environment, as it has been shown to have an effect on the bioavailability of metals. Furthermore, it could be used in studies of cell metabolism, as it has been shown to have an effect on the expression of genes involved in the metabolism of lipids and the transport of fatty acids. Finally, it could be used as an additive in fuel cells, as it has been shown to have a proton shuttle effect.
Propriétés
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-4(10)6(9)5(2-3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYVENIDRGSTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















